(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride
Overview
Description
(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-1-tetralone.
Reduction: The ketone group of 5-methoxy-1-tetralone is reduced to form 5-methoxy-1,2,3,4-tetrahydronaphthalene.
Amination: The resulting compound undergoes reductive amination with propylamine to form (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.
Reduction: Formation of 1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It serves as a model compound for understanding the behavior of similar bioactive molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It is structurally related to compounds that exhibit activity on neurotransmitter systems, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production to meet the demands of various applications.
Mechanism of Action
The mechanism of action of (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and targets are still under investigation, but its structural similarity to known bioactive compounds provides insights into its potential effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-methyl-amine
- (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-ethyl-amine
- (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-butyl-amine
Uniqueness
(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride is unique due to its specific propylamine substitution, which imparts distinct chemical and biological properties. This substitution affects its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKTXMBBTXQAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021104 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3904-24-3 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3904-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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